

physical and chemical properties of H-DL-Phe(4-NO₂)-OH

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Compound of Interest

Compound Name: *H-DL-Phe(4-NO₂)-OH*

Cat. No.: *B555235*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **H-DL-Phe(4-NO₂)-OH**

Introduction

H-DL-Phe(4-NO₂)-OH, also known as 4-Nitro-DL-phenylalanine, is a synthetic derivative of the essential amino acid phenylalanine.[1][2][3] It is characterized by the presence of a nitro group (-NO₂) at the para (4-position) of the phenyl ring. This modification imparts unique chemical properties that make it a valuable tool in various scientific disciplines, including biochemical research, pharmaceutical development, and peptide synthesis.[1][4][5][6] At room temperature, it typically presents as a white to off-white or beige crystalline solid or powder.[1][7]

Physical and Chemical Properties

The core physicochemical properties of **H-DL-Phe(4-NO₂)-OH** are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for the development of analytical methods.

Property	Value	Source(s)
Molecular Formula	C9H10N2O4	[1][8]
Molecular Weight	210.19 g/mol	[1][8][9]
Appearance	White to off-white crystalline solid; Faintly yellow powder; Beige powder	[1][4][7]
Melting Point	236-237 °C (decomposes)	[1][10]
Boiling Point	414.1 °C at 760 mmHg	[1][9]
Density	1.408 g/cm ³	[1]
Solubility	Limited solubility in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1][7]
Polar Surface Area (PSA)	109.14 Å ²	[1]
LogP (Octanol/Water Partition Coefficient)	1.77270	[1]
Refractive Index	1.614	[1]

Experimental Protocols

Synthesis of H-DL-Phe(4-NO₂)-OH

A. Chemical Synthesis: Nitration of Phenylalanine

A common method for the synthesis of 4-nitrophenylalanine is the direct nitration of phenylalanine using a mixture of concentrated nitric acid and sulfuric acid.[11][12]

Protocol:

- Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.[12]

- Nitration: Add concentrated nitric acid dropwise to the stirring solution while maintaining the temperature at approximately 0°C.[12] A volume ratio of 2:1 for concentrated H₂SO₄ to concentrated HNO₃ has been reported to yield good results.[11]
- Reaction Time: Allow the reaction to stir for a specified period, for instance, 10-15 minutes after the addition of nitric acid is complete.[12] Other protocols have noted reaction times of up to 3 hours.[11]
- Quenching: Pour the reaction mixture over ice to quench the reaction.[12]
- Neutralization and Precipitation: Heat the diluted solution and neutralize it, for example, with lead carbonate (PbCO₃).[12]
- Filtration and Purification: Filter the resulting precipitate. The filtrate can be further treated to remove any remaining reagents and then concentrated to yield the product.[12]
- Recrystallization: The crude product can be recrystallized from boiling water to obtain a purified solid.[12]

B. Enzymatic Synthesis

Recent research has explored more sustainable, "green" chemistry approaches for synthesizing 4-nitrophenylalanine. One such method involves the use of immobilized phenylalanine ammonia lyase (PAL) in a continuous flow system. This chemoenzymatic approach can achieve high conversion rates (around 89% ± 5%) with shorter reaction times. [13]

Analytical Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **H-DL-Phe(4-NO₂)-OH** and for separating its enantiomers.[4][6][14]

General Protocol Outline:

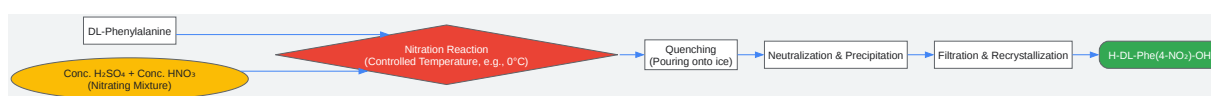
- Column: A chiral column (e.g., Crownpak CR+) is necessary for the separation of D- and L- enantiomers.[14] For general purity analysis, a C18 column can be used.[15]

- Mobile Phase: The mobile phase composition will vary depending on the column and the specific separation required. For instance, a mixture of an aqueous buffer and an organic solvent like acetonitrile is common.[16]
- Detection: Due to the presence of the chromophoric nitrophenyl group, UV detection is a suitable method.[5][7] The inherent fluorescence of the aromatic ring can also be utilized for detection.[16]
- Internal Standard: For quantitative analysis, an internal standard such as β -N-methylamino-L-alanine may be used.[7]

B. Spectroscopic Analysis

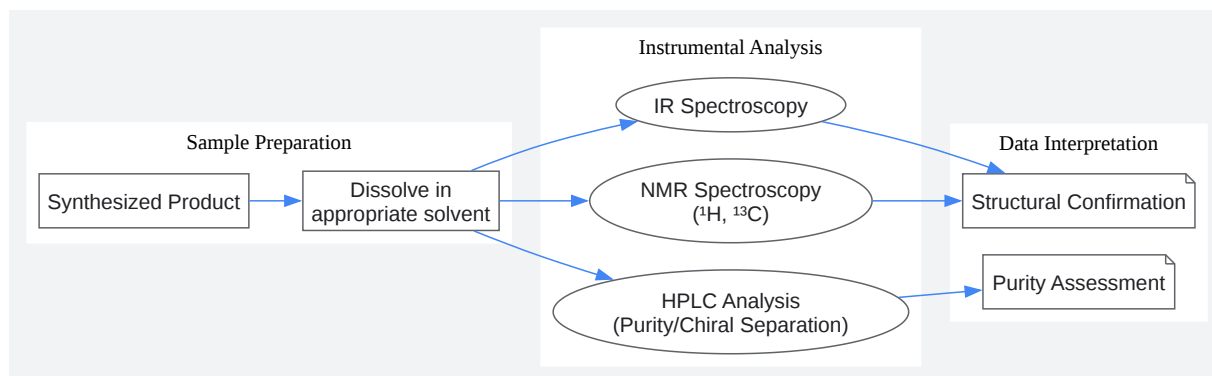
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to confirm the molecular structure of the synthesized compound.[11][17][18]
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups such as the nitro group, carboxylic acid, and amino group.[1][18][19]

Visualizations



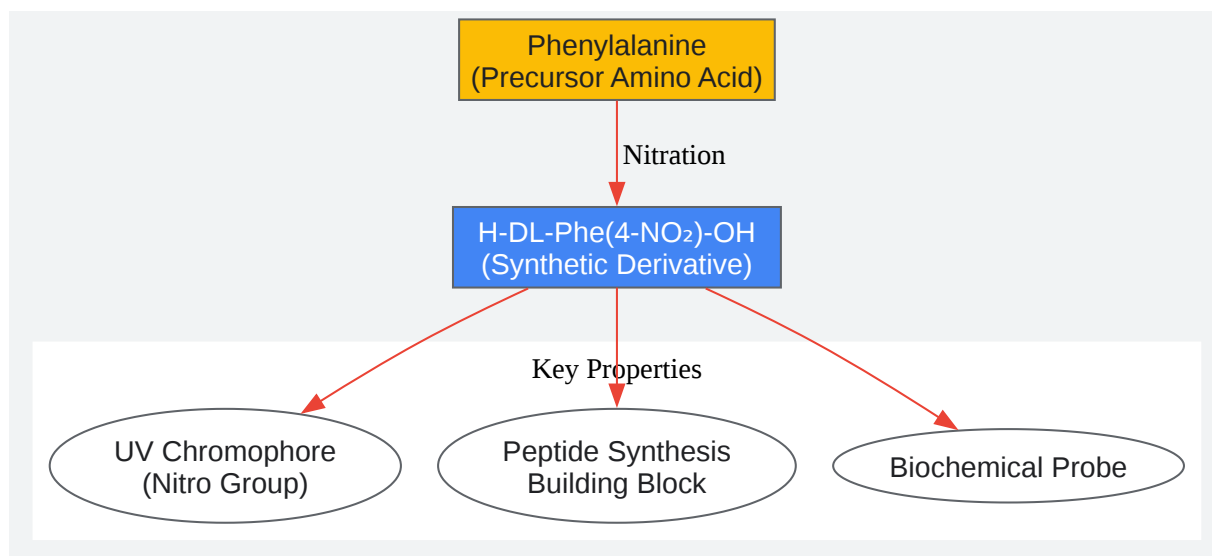
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Caption: Chemical synthesis workflow for **H-DL-Phe(4-NO₂)-OH**.



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Caption: General analytical workflow for **H-DL-Phe(4-NO₂)-OH**.



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Caption: Logical relationships of **H-DL-Phe(4-NO₂)-OH**.

Applications in Research and Development

H-DL-Phe(4-NO₂)-OH is a versatile compound with several applications in scientific research:

- **Peptide Synthesis:** It serves as a building block for the creation of modified peptides and peptidomimetics.[1][4] The nitro group can be used as a handle for further chemical modifications or can influence the peptide's conformation and biological activity.
- **Enzyme Inhibition and Protein Structure Analysis:** As a synthetic analog of phenylalanine, it is used in biochemical studies to investigate enzyme mechanisms and protein interactions. [1][4][5]
- **Chromophoric Tag:** The nitro group acts as a convenient UV tag, which is useful for the detection and quantification of peptides and other molecules it is incorporated into.[5][7]
- **Pharmaceutical Research:** It is an important intermediate in the synthesis of various pharmaceuticals.[1][4][6] Its unique properties are leveraged in drug discovery to develop novel therapeutic agents.[4]

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